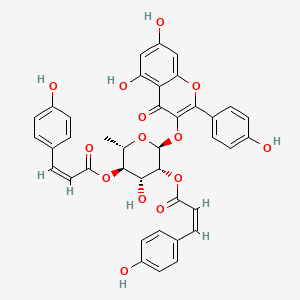

2'',4''-Di-O-(Z-p-coumaroyl)afzelin

Descripción general

Descripción

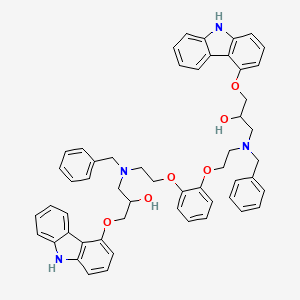

2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin is a natural flavonoid found in the herbs of Cinnamomum camphora . It is also isolated from the leaf extract of Machilusphilippinense Merr . It is used for research and development purposes .

Molecular Structure Analysis

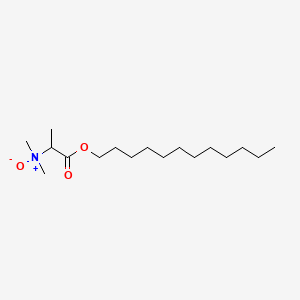

The molecular formula of 2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin is C39H32O14 . The molecular weight is 724.66 g/mol .Physical And Chemical Properties Analysis

2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin is a yellow powder . It has a density of 1.58±0.1 g/cm3 (Predicted) and a boiling point of 966.9±65.0 °C (Predicted) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

“2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin” has been identified as having potential antimicrobial properties. This application is crucial in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The compound’s ability to bind to bacterial targets such as DNA gyrase subunit B (GyrB) from E. coli suggests it could be a candidate for further drug development .

Anti-Inflammatory Properties

The anti-inflammatory potential of “2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin” is another significant area of interest. Inflammation is a biological response to harmful stimuli and is a common underlying factor in many chronic diseases. The compound’s interaction with human matrix metallopeptidases (MMPs) 2 and 9, which play a role in the body’s inflammatory response, indicates its potential as an anti-inflammatory agent .

Analgesic Effects

As an analgesic, “2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin” could be used to alleviate pain without the side effects associated with many synthetic painkillers. Its potential anti-nociceptive effects, which are the processes that reduce sensitivity to painful stimuli, could make it a valuable compound for pain management research .

Antiparasitic Applications

The compound’s inhibitory effects on Plasmodium falciparum, the parasite responsible for the most severe form of malaria, highlight its antiparasitic applications. With malaria being a major global health issue, especially in tropical regions, the development of new antimalarial drugs is of high importance. The compound’s efficacy compared to chloroquine, a traditional antimalarial drug, is particularly noteworthy .

Alpha-Glucosidase Inhibition

“2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin” has shown inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. This application is relevant for diabetes management, as inhibiting alpha-glucosidase can lead to a decrease in postprandial blood glucose levels. Therefore, the compound could be considered in the development of antidiabetic therapies .

Neuroprotective Potential

The binding affinity of “2’‘,4’'-Di-O-(Z-p-coumaroyl)afzelin” to metabotropic glutamate receptor (mGluR1) suggests its potential role in neuroprotection. mGluR1 is involved in cognitive functions such as learning and memory. Compounds that can modulate this receptor may be useful in treating neurodegenerative diseases or brain injuries .

Propiedades

IUPAC Name |

[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6-,17-7-/t20-,34+,35-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHJUXDKSMQOG-CPUVFPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)/C=C\C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100434 | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'',4''-Di-O-(Z-p-coumaroyl)afzelin | |

CAS RN |

205534-17-4 | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205534-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)